molecular formula C14H13N3O3S B5518080 4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide

Cat. No.: B5518080
M. Wt: 303.34 g/mol
InChI Key: KRENEGHTKHVXRX-UHFFFAOYSA-N
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Description

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 g/mol This compound is characterized by the presence of an ethylsulfanyl group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl and pyridinyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of the ethylsulfanyl, nitro, and pyridinyl groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-ethylsulfanyl-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENEGHTKHVXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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